p-Fluorotripelennamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Fluorotripelennamine hydrochloride: is a derivative of tripelennamine, a first-generation antihistamine. This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which can influence its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Fluorotripelennamine hydrochloride typically involves the introduction of a fluorine atom into the tripelennamine structure. This can be achieved through various fluorination reactions. One common method involves the reaction of tripelennamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: p-Fluorotripelennamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Fluorotripelennamine hydrochloride is used as a model compound to study the effects of fluorine substitution on the pharmacological properties of antihistamines. It is also used in the synthesis of other fluorinated compounds .
Biology: In biological research, this compound is used to study its effects on histamine receptors and its potential as an antihistamine. It is also used in studies related to its metabolism and pharmacokinetics .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antihistamine and its effects on allergic reactions. It is also studied for its potential use in combination therapies .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Wirkmechanismus
p-Fluorotripelennamine hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The fluorine substitution can enhance the binding affinity and selectivity of the compound for the H1 receptor .
Vergleich Mit ähnlichen Verbindungen
Tripelennamine: The parent compound without the fluorine substitution.
Chlorpheniramine: Another first-generation antihistamine with a similar structure but different substituents.
Diphenhydramine: A widely used first-generation antihistamine with a different chemical structure.
Uniqueness: p-Fluorotripelennamine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its pharmacological properties, such as increased binding affinity and selectivity for histamine H1 receptors. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
396-58-7 |
---|---|
Molekularformel |
C16H21ClFN3 |
Molekulargewicht |
309.81 g/mol |
IUPAC-Name |
N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H20FN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H |
InChI-Schlüssel |
BGROZRPUWGNRTH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.